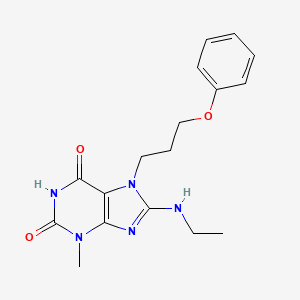![molecular formula C23H27N5O4 B2683520 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide CAS No. 923258-75-7](/img/structure/B2683520.png)
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound, belonging to the class of heterocyclic compounds. This compound's structure is characterized by a pyrimidine ring, substituted with ethylamino and methyl groups, connected through an amino linkage to a phenyl ring, which is further attached to a trimethoxybenzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 4-amino-6-methylpyrimidine, which undergoes ethylation.
Formation of Intermediate: : The ethylated product is then reacted with 4-nitroaniline to form the intermediate compound.
Reduction: : The nitro group is reduced to an amino group, resulting in the formation of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)amine.
Final Product Formation: : This intermediate is then coupled with 3,4,5-trimethoxybenzoic acid through an amide bond formation reaction to yield the final compound.
Industrial Production Methods: : Industrial production methods might involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Specific details would depend on proprietary methods developed by chemical manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidative reactions, especially on the ethylamino group.
Reduction: : Nitro groups can be reduced to amines.
Substitution: : Various nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromates.
Reduction: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: : Halogens for electrophilic aromatic substitution.
Major Products: : Depending on the conditions, major products can include oxidized derivatives, reduced amine products, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide has several applications:
Chemistry: : Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: : Investigated for potential pharmacological properties, including anti-cancer activities.
Industry: : Employed in the development of new materials with specific desired properties.
Mecanismo De Acción
Molecular Targets
Can interact with various enzymes and receptors due to the presence of both amino and methoxy functional groups. Pathways Involved :
Potential involvement in signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide: : Differing by the substitution on the pyrimidine ring.
N-(4-{[4-(ethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide: : Variation in the position of the methyl group on the pyrimidine ring.
Uniqueness
Is that the kind of detail you were looking for?
Propiedades
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-24-20-11-14(2)25-23(28-20)27-17-9-7-16(8-10-17)26-22(29)15-12-18(30-3)21(32-5)19(13-15)31-4/h7-13H,6H2,1-5H3,(H,26,29)(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYWIHULHYHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2683437.png)
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)




![N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683447.png)


![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2683451.png)
![(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2683452.png)

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)
